2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid
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Overview
Description
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid is a complex organic compound characterized by its unique benzodioxine structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a benzodioxine ring, which is a fused ring system containing both benzene and dioxine moieties, and two sulfonic acid groups, which enhance its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxine with formaldehyde and a sulfonating agent such as sulfuric acid. The reaction conditions often require controlled temperatures and pH to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonic acid groups can be reduced to sulfonates under specific conditions.
Substitution: The benzodioxine ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid.
Reduction: Formation of sulfonate derivatives.
Substitution: Formation of halogenated or nitrated benzodioxine derivatives.
Scientific Research Applications
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonic acid groups enhance its solubility and facilitate its transport within biological systems. The benzodioxine ring structure allows for π-π interactions with aromatic amino acids in proteins, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonic acid: Lacks one sulfonic acid group, resulting in different solubility and reactivity.
2,3-Dihydro-1,4-benzodioxine-5,7-disulfonic acid: Lacks the hydroxymethyl group, affecting its ability to form hydrogen bonds.
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine: Lacks both sulfonic acid groups, significantly reducing its solubility in polar solvents.
Uniqueness
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid is unique due to the combination of its benzodioxine ring, hydroxymethyl group, and two sulfonic acid groups. This combination imparts distinct chemical properties, such as high solubility in water, the ability to participate in multiple types of chemical reactions, and potential biological activity.
Properties
CAS No. |
820976-26-9 |
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Molecular Formula |
C9H10O9S2 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid |
InChI |
InChI=1S/C9H10O9S2/c10-3-5-4-17-9-7(18-5)1-6(19(11,12)13)2-8(9)20(14,15)16/h1-2,5,10H,3-4H2,(H,11,12,13)(H,14,15,16) |
InChI Key |
BEYOFWPIHAOBTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(O1)C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)CO |
Origin of Product |
United States |
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